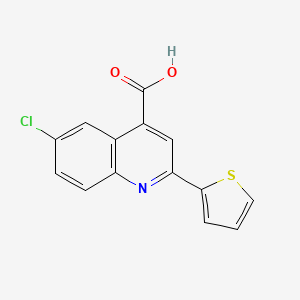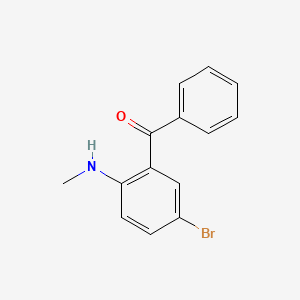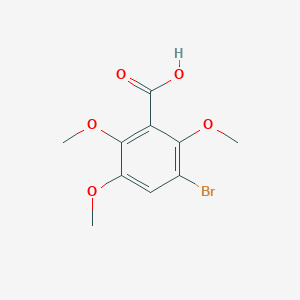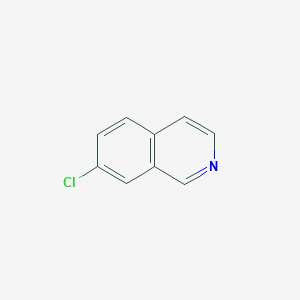
7-Chloroisoquinoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 7-Chloroisoquinoline derivatives involves various chemical methods, including click synthesis using ultrasound irradiation for the production of new derivatives with potential biological activities (Aboelnaga & El-Sayed, 2018). Organocatalytic synthesis methods have also been developed to create 7-chloroquinoline-1,2,3-triazoyl carboxamides with significant pharmacological properties (Wilhelm et al., 2014).
Molecular Structure Analysis
Studies on the molecular structure of 7-Chloroisoquinoline derivatives have shown that these compounds exhibit a wide range of intermolecular interactions, including hydrogen bonding and π-π interactions, which significantly influence their crystalline arrangements and properties (Howie et al., 2010).
Chemical Reactions and Properties
7-Chloroisoquinoline undergoes various chemical reactions to form a plethora of derivatives with diverse biological activities. For instance, reactions involving nucleophilic aromatic substitution have been utilized to synthesize novel 7-chloro-4-aminoquinoline derivatives with potent antimicrobial properties (Fatima et al., 2021).
Physical Properties Analysis
The physical properties of 7-Chloroisoquinoline derivatives, such as solubility and thermal stability, have been explored to understand their behavior in various environments and potential applications. For example, the formation of multicomponent crystals with carboxylic acid coformers has been investigated, revealing insights into the solubility and thermal behavior of these compounds (Clements et al., 2019).
Chemical Properties Analysis
The chemical properties of 7-Chloroisoquinoline, including its reactivity and the influence of substituents on its chemical behavior, are crucial for the design of compounds with desired pharmacological activities. Studies have shown how different substituents affect the compound's ability to form complexes with biological targets, influencing its biological activity (Egan et al., 2000).
Applications De Recherche Scientifique
-
Medicinal Chemistry
- Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
- They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities .
- The synthetic and medicinal chemists are expected to produce greener and more sustainable chemical processes .
- The 7-chloro-4-phenylsulfonyl quinoline bearing a chlorine substituent on the 7-position was screened against inflammation in mice with use of croton oil and was found to exhibit good anti-inflammatory potential .
-
Industrial Chemistry
-
Anesthetics
-
Antihypertension Agents
-
Antiretroviral Agents
-
Synthesis of Dyes
-
Alkaloids
- Isoquinoline is an essential structure in several alkaloids – naturally occurring chemical compounds containing mostly basic nitrogen atoms .
- The compound has also found extensive use in material sciences and organic synthesis .
- Isoquinoline’s importance extends into the realm of pharmaceuticals, where it is a crucial skeleton in the structure of various drugs .
-
Pain and Inflammation Management
-
Cardiovascular Diseases
-
Cancer Treatment
-
Antitussive Agent
Safety And Hazards
Propriétés
IUPAC Name |
7-chloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOJSCVWTGEZLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348824 | |
| Record name | 7-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroisoquinoline | |
CAS RN |
34784-06-0 | |
| Record name | 7-Chloroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34784-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



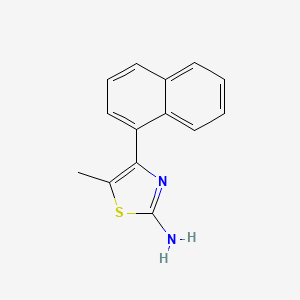
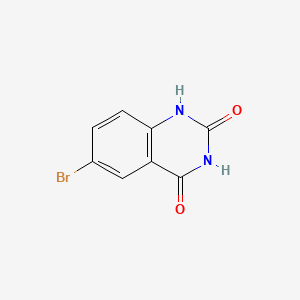
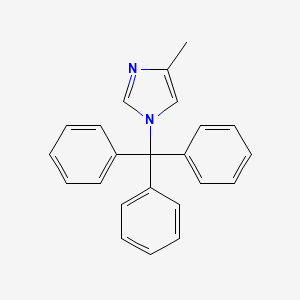
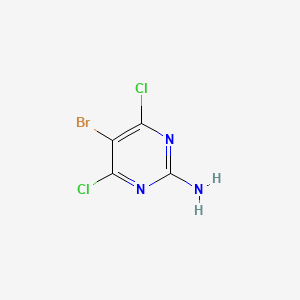
![Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate](/img/structure/B1268531.png)
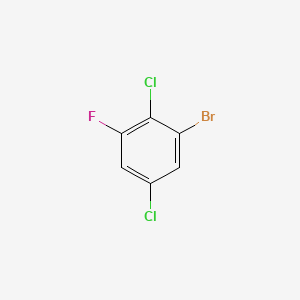
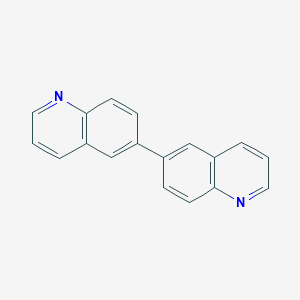
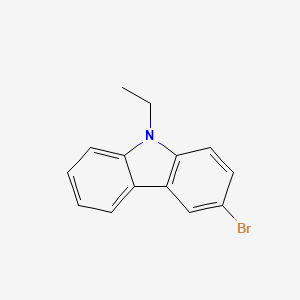
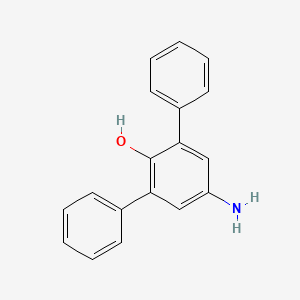
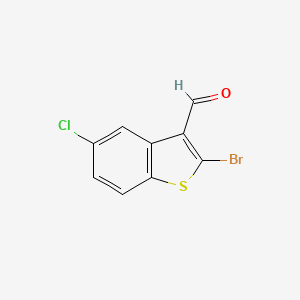
![[4-(1-Adamantyl)phenoxy]acetic acid](/img/structure/B1268545.png)
